2,4-Dichloro-6-methoxypyridine
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Overview
Description
2,4-Dichloro-6-methoxypyridine is an organic compound . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methoxypyridine can be achieved by a two-step process from 2-chloro-4-methoxypyridine N-oxide or in one step from 2,6-dichloro-4-nitropyridine .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-methoxypyridine is C6H5Cl2NO . It has an average mass of 178.02 Da and a monoisotopic mass of 160.979904 Da .
Physical And Chemical Properties Analysis
2,4-Dichloro-6-methoxypyridine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.01 .
Scientific Research Applications
Application 1: Synthesis of Pyrimidine Derivatives
- Summary of the Application : 2,4-Dichloro-6-methoxypyridine is used in the synthesis of new pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Application 2: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, synthesized from 2,4-Dichloro-6-methoxypyridine, are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis involves the use of vapor-phase reaction .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 3: Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II
- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
- Methods of Application : The synthesis involves the use of stereocontrolled reactions .
- Results or Outcomes : The synthesis of (±)-pumiliotoxin C and (±)-lasubine II was successfully achieved .
Application 4: Construction of Dihyropyridin-4-Ones
- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .
- Methods of Application : The synthesis involves the use of efficient construction methods .
- Results or Outcomes : The construction of dihyropyridin-4-ones was successfully achieved .
Application 5: Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II
- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
- Methods of Application : The synthesis involves the use of stereocontrolled reactions .
- Results or Outcomes : The synthesis of (±)-pumiliotoxin C and (±)-lasubine II was successfully achieved .
Application 6: Construction of Dihyropyridin-4-Ones
- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .
- Methods of Application : The synthesis involves the use of efficient construction methods .
- Results or Outcomes : The construction of dihyropyridin-4-ones was successfully achieved .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHMXYTPKDBSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733267 |
Source
|
Record name | 2,4-Dichloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methoxypyridine | |
CAS RN |
1227572-43-1 |
Source
|
Record name | 2,4-Dichloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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